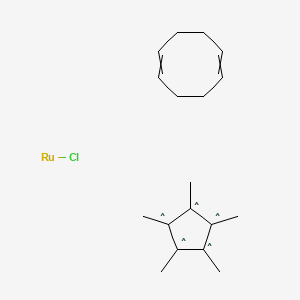
CID 85371172
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is a coordination complex of ruthenium. It is known for its role as a homogeneous catalyst in various organic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The compound is characterized by its yellow to brown color and is often used in research and industrial applications due to its catalytic properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) typically involves the reaction of pentamethylcyclopentadienylruthenium dichloride dimer with 1,5-cyclooctadiene in an etheral solvent. The reaction proceeds as follows: [ \text{0.25 [CpRuCl]}_4 + \text{1,5-cyclooctadiene} \rightarrow \text{CpRuCl(1,5-cyclooctadiene)} ] where Cp* represents the pentamethylcyclopentadienyl ligand .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
化学反応の分析
Types of Reactions: Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) undergoes various types of reactions, including:
Cyclotrimerization: Catalyzes the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes to form arylboronate.
C-C Coupling: Facilitates the coupling of norbornenes and norbornadiene with alkynes to form [2 + 2] cycloadducts.
Addition Reactions: Catalyzes the addition of organic disulfides to alkenes, leading to vic-dithioethers.
Common Reagents and Conditions:
Cyclotrimerization: Alkynylboronates, propargyl alcohols, terminal alkynes, and palladium(II) catalysts.
C-C Coupling: Norbornenes, norbornadiene, and alkynes.
Addition Reactions: Organic disulfides and alkenes.
Major Products:
Cyclotrimerization: Arylboronate.
C-C Coupling: [2 + 2] cycloadducts.
Addition Reactions: Vic-dithioethers.
科学的研究の応用
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) has a wide range of applications in scientific research:
Biology: Investigated for its potential in biological applications due to its catalytic properties.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the synthesis of complex organic molecules.
Industry: Utilized in industrial processes that require efficient and selective catalysis.
作用機序
The mechanism by which Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) exerts its catalytic effects involves the coordination of the ruthenium center with various ligands. This coordination facilitates the activation of substrates, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the formation of intermediate complexes that undergo subsequent transformations to yield the desired products .
類似化合物との比較
- Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride
- Dichloro(1,5-cyclooctadiene)ruthenium(II)
- Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer
- Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer
Comparison: Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is unique due to its specific combination of ligands, which confer distinct catalytic properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it particularly useful in a variety of catalytic applications. Its ability to catalyze a wide range of reactions, including cyclotrimerization and C-C coupling, sets it apart from other ruthenium complexes .
特性
分子式 |
C18H27ClRu |
|---|---|
分子量 |
379.9 g/mol |
InChI |
InChI=1S/C10H15.C8H12.ClH.Ru/c1-6-7(2)9(4)10(5)8(6)3;1-2-4-6-8-7-5-3-1;;/h1-5H3;1-2,7-8H,3-6H2;1H;/q;;;+1/p-1 |
InChIキー |
MQMQNIQJGNBEMG-UHFFFAOYSA-M |
正規SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C1CC=CCCC=C1.Cl[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B14793808.png)
![Benzamide, 2-chloro-N-[1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-7-quinolinyl]-6-(trifluoromethyl)-](/img/structure/B14793818.png)
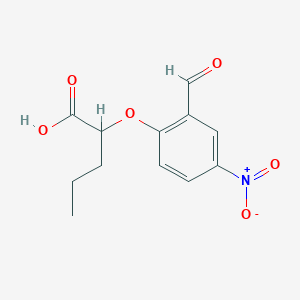
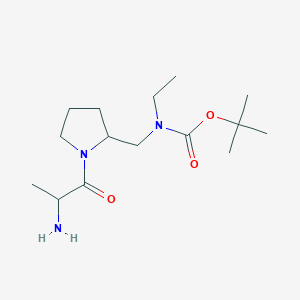
![2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14793833.png)
![2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylpropanamide](/img/structure/B14793851.png)
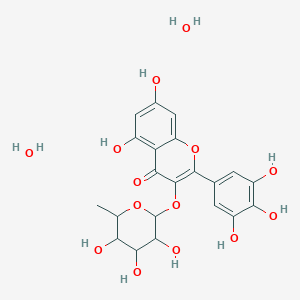

![(S)-tert-Butyl 3-((7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-c]pyridin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B14793870.png)
![2-[(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B14793888.png)
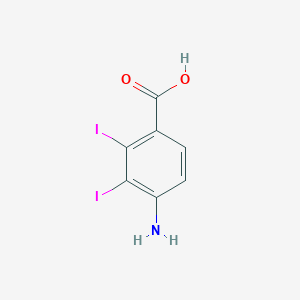
![1-N-[(2,4-dimethoxyphenyl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine](/img/structure/B14793892.png)
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14793893.png)
